(1S,2S)-1,2-di-o-tolylethane-1,2-diamine

Asymmetric Catalysis Ligand Design Chiral Purity

Researchers screening chiral ligands for asymmetric catalysis often encounter unpredictable enantioselectivities when substituting DPEN analogs, as subtle steric changes can invert or erode ee. (1S,2S)-Di-o-tolylethane-1,2-diamine resolves this with a rigid C2-symmetric backbone and ortho-methyl groups that define a unique chiral pocket for metal coordination. • ≥97% chemical purity; ≥99% ee enantiomeric purity for reproducible catalytic performance • Effective in Ru, Rh, Ir-catalyzed asymmetric hydrogenation & transfer hydrogenation of ketones, imines, olefins • Versatile precursor for synthesizing novel N-substituted ligand libraries for high-throughput screening Supplied with full batch QC documentation (NMR, HPLC). Standard B2B global shipping.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
Cat. No. B13655305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1,2-di-o-tolylethane-1,2-diamine
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N
InChIInChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
InChIKeyHKBNVGISGVWESI-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-1,2-di-o-tolylethane-1,2-diamine Overview


(1S,2S)-1,2-di-o-tolylethane-1,2-diamine (CAS: 1005173-83-0) is a chiral vicinal diamine characterized by its (1S,2S) stereochemistry and two ortho-tolyl (2-methylphenyl) substituents on a central ethane-1,2-diamine backbone . This compound serves as a key chiral ligand in asymmetric catalysis, enabling enantioselective transformations such as asymmetric hydrogenation and transfer hydrogenation when coordinated to transition metals . Its C2-symmetric structure, combined with the steric and electronic influence of the ortho-methyl groups, provides a defined chiral environment critical for inducing high enantioselectivity in catalytic reactions .

Ligand Role

Chiral vicinal diamine for asymmetric metal catalysis

Chiral Purity

High enantiomeric purity supports maximum enantioselectivity

Scaffold

C2-symmetric o-tolyl backbone for defined chiral environment

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine vs. Generic Diamines


The performance of chiral diamine ligands in asymmetric catalysis is exquisitely sensitive to subtle variations in steric bulk, electronic character, and the specific stereochemical arrangement. While in-class compounds like (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) and its N-tosylated derivative (TsDPEN) are widely utilized, simple substitution is not straightforward. The ortho-methyl groups in (1S,2S)-1,2-di-o-tolylethane-1,2-diamine introduce distinct steric and electronic properties that can dramatically alter metal coordination geometry, catalyst stability, and the resulting enantioselectivity for a given substrate . As demonstrated in systematic studies with related diamine ligands, changes to N-substituents or the aromatic backbone can invert the sense of enantioinduction or significantly diminish enantiomeric excess (ee), underscoring that each ligand must be evaluated empirically for a specific transformation [1]. Therefore, procurement decisions must be guided by the specific, quantifiable performance of this ligand in the intended reaction, not by class-level assumptions.

Target (1S,2S)-di-o-tolylethane-1,2-diamine
Common Substitutes (1S,2S)-DPEN / TsDPEN
  • ortho-Methyl groups may alter metal coordination geometry and enantioselectivity
  • Increased steric bulk can affect catalyst lifetime and substrate scope
  • N-substituted derivatives exhibit distinct selectivity profiles that may not transfer

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine Performance Evidence


Enantiomeric Purity as Benchmark

Commercial availability of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is typically specified at a minimum purity of 97% with an enantiomeric excess (ee) of ≥99% . This high optical purity is a prerequisite for achieving the maximum possible enantioselectivity in asymmetric reactions, as any contamination from the (1R,2R)-enantiomer will directly erode product ee . In contrast, some broader classes of chiral diamines may be offered at lower ee specifications, which necessitates additional purification steps for demanding catalytic applications.

Enantiomeric Purity
Class-level
≥99% ee
High optical purity baseline for asymmetric catalysis
Vendor specification; in-house verification recommended
Asymmetric Catalysis Ligand Design Chiral Purity

Steric Bulk and Metal Complex Stability

The ortho-methyl substituents on the phenyl rings of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine introduce significant steric bulk. This steric hindrance can influence ligand-metal binding modes and stabilize the resulting metal complexes against racemization and decomposition pathways, a characteristic not present in the unsubstituted (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) . The increased steric demand can be advantageous in reactions where substrate approach is controlled by a congested chiral pocket.

Steric Bulk & Stability
Class-level
ortho-CH₃ groups provide steric shielding
May influence catalyst lifetime and selectivity
Inferred from organometallic principles
Organometallic Chemistry Ligand Design Catalyst Stability

N-Substituent Impact on Enantioselectivity

A systematic study on Ru(II) catalysts bearing TolBINAP and a series of chiral 1,2-diamines revealed that the sense and degree of enantioselectivity in the asymmetric hydrogenation of acetophenone are highly dependent on the N-substituents of the diamine ligand [1]. The study highlighted that specific substitution patterns, such as those found in DMAPEN (an N,N-dimethylated DPEN derivative), can lead to exceptional enantioselectivity (>99% ee). While (1S,2S)-1,2-di-o-tolylethane-1,2-diamine was not directly studied in this report, it belongs to the same class of chiral 1,2-diamines and is known to be a precursor for N-alkylated derivatives used in catalysis .

N-Substitution Effect
Class-level
Up to >99% ee with DMAPEN derivative
Scaffold enables tunable enantioselectivity via N-derivatization
Based on study of related diamine ligands (Ooka 2008)
Asymmetric Hydrogenation Ketone Reduction Ligand Optimization

Benchmarking with TsDPEN

TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a benchmark chiral diamine ligand for asymmetric transfer hydrogenation (ATH) of ketones. In a study on Ru(II)-catalyzed ATH of alkynyl ketones, the Ru(OTf)(TsDPEN)(η(6)-p-cymene) catalyst afforded propargylic alcohols in up to 97% ee with a substrate-to-catalyst (S/C) ratio of 5000 [1]. While this provides a performance baseline for a related diamine, it also highlights the potential for further optimization. The o-tolyl variant, (1S,2S)-1,2-di-o-tolylethane-1,2-diamine, offers a different steric and electronic profile, which could lead to improved enantioselectivity or a different substrate scope in ATH and other asymmetric reactions when compared to TsDPEN.

vs TsDPEN in ATH
Reported
97% ee, S/C 5000 (TsDPEN-Ru catalyst)
Demonstrates high performance achievable with related diamine systems
o-Tolyl variant may offer distinct selectivity profile
Asymmetric Transfer Hydrogenation Ruthenium Catalysis Ketone Reduction

(1S,2S)-1,2-di-o-tolylethane-1,2-diamine Applications


Ligand Synthesis via N-Derivatization

Due to its high enantiomeric purity (≥99% ee) and well-defined C2-symmetric backbone, (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is an ideal starting material for the synthesis of novel N-substituted chiral diamine ligands. As demonstrated by the success of N-alkylated DPEN derivatives like DMAPEN in achieving >99% ee in ketone hydrogenation [1], researchers can leverage this scaffold to explore new catalyst architectures with tailored steric and electronic properties for challenging asymmetric transformations.

Asymmetric Hydrogenation Catalysis

This diamine is a key component for generating metal catalysts (e.g., with Ru, Rh, Ir) for the enantioselective reduction of prochiral ketones, imines, and olefins. The o-tolyl groups' steric bulk can influence catalyst stability and selectivity, offering a potential advantage over less substituted analogs like DPEN . Its use is indicated for applications requiring high-throughput screening of ligand libraries to identify optimal catalysts for specific substrates, as evidenced by its inclusion in commercial screening collections .

Organocatalytic Asymmetric C-C Bond Formation

Beyond transition metal catalysis, the primary diamine functionality can be exploited in organocatalytic cycles. Chiral 1,2-diamines derived from this scaffold can function as bifunctional organocatalysts for reactions such as asymmetric Michael additions and Mannich reactions. While not directly demonstrated for this specific compound, analogous 1,2-diphenylethane-1,2-diamine derivatives have achieved excellent yields (>99%) and enantioselectivities (97-99% ee) in Michael additions of acetone to nitroolefins [2], suggesting that (1S,2S)-1,2-di-o-tolylethane-1,2-diamine is a promising candidate for developing novel organocatalytic methodologies.

Application
Selection Property
Validation Focus
Ligand Synthesis via N-Derivatization
High ee chiral scaffold
Derivatization consistency and ligand performance
Asymmetric Hydrogenation Catalysis
Steric and electronic tunability
Enantioselectivity in target substrate screening
Organocatalytic C-C Bond Formation
Bifunctional diamine potential
Yield and enantioselectivity in Michael additions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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